molecular formula C11H22N2O3S B2613796 Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate CAS No. 2361634-19-5

Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate

Cat. No. B2613796
CAS RN: 2361634-19-5
M. Wt: 262.37
InChI Key: QLUJUESKZKQCBY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate is C11H22N2O3S. Its molecular weight is 262.37.


Chemical Reactions Analysis

The Boc group in compounds like Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Scientific Research Applications

Organic Synthesis and Building Blocks

Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate and related compounds have been extensively utilized as building blocks in organic synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds have demonstrated their utility as versatile intermediates in constructing complex organic molecules, showcasing their significance in organic chemistry research (Guinchard, Vallée, & Denis, 2005).

Asymmetric Synthesis

The compound has also found application in asymmetric synthesis, which is a critical area in the development of chiral drugs and molecules. For example, tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate was synthesized via an asymmetric Mannich reaction, highlighting the compound's role in generating chiral building blocks essential for pharmaceutical synthesis (Yang, Pan, & List, 2009).

Catalysis and Cyclopropanation

Furthermore, the use of tert-butylsulfonylmethyllithium, derived from tert-butyl methyl sulfone, in nickel-catalyzed cyclopropanation of alkenes underlines the compound's utility in catalysis and the formation of cyclopropane derivatives, which are valuable in medicinal chemistry (Gai, Julia, & Verpeaux, 1991).

Sensor Materials and Fluorescence

Moreover, tert-butyl carbazole derivatives have been investigated for their potential in sensing applications, particularly in the detection of volatile acid vapors. The introduction of tert-butyl groups has been shown to enhance the gelation properties of carbazole derivatives, leading to the formation of organogels that can be used as fluorescent sensory materials. This application demonstrates the compound's relevance in developing new materials for chemical sensing and detection (Sun et al., 2015).

properties

IUPAC Name

tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13-9-5-8(6-9)7-17(4,12)15/h8-9,12H,5-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUJUESKZKQCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CS(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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